molecular formula C24H20FNO5 B1402877 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid CAS No. 1252992-37-2

2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid

Cat. No. B1402877
M. Wt: 421.4 g/mol
InChI Key: XOYYXNJVCSSNBQ-UYRXBGFRSA-N
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Description

The compound “2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid” is a complex organic molecule. It contains a benzyloxy group, a methoxy group, a fluoro-acryloylamino group, and a benzoic acid group . These functional groups suggest that the compound could have interesting chemical properties and could be involved in various chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyloxy and methoxy groups could be introduced using a Williamson ether synthesis or a similar etherification process . The fluoro-acryloylamino group could potentially be introduced through a reaction with a suitable fluoro-acryloyl chloride . The benzoic acid group could be introduced through a variety of methods, including oxidation or functional group interconversion .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyloxy and methoxy groups would likely contribute electron density to the aromatic ring, potentially activating it towards electrophilic aromatic substitution . The fluoro-acryloylamino group would likely have interesting electronic properties due to the presence of the electronegative fluorine atom .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The aromatic ring could undergo electrophilic aromatic substitution, particularly at positions activated by the benzyloxy and methoxy groups . The fluoro-acryloylamino group could potentially participate in addition reactions or substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water . The aromatic ring and ether groups could contribute to its lipophilicity .

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid direct contact, inhalation, or ingestion .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, materials science, etc. Its synthesis and the exploration of its properties could potentially lead to the discovery of new reactions or the development of new materials .

properties

IUPAC Name

2-[[(Z)-2-fluoro-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c1-30-22-14-17(11-12-21(22)31-15-16-7-3-2-4-8-16)13-19(25)23(27)26-20-10-6-5-9-18(20)24(28)29/h2-14H,15H2,1H3,(H,26,27)(H,28,29)/b19-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYYXNJVCSSNBQ-UYRXBGFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)O)F)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)O)\F)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid
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2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid
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2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid
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2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid
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2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid
Reactant of Route 6
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2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid

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